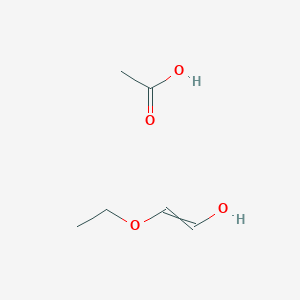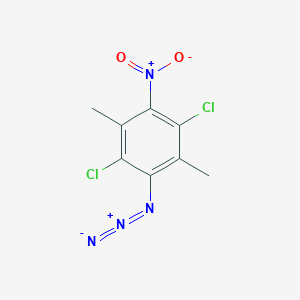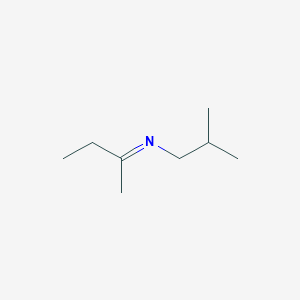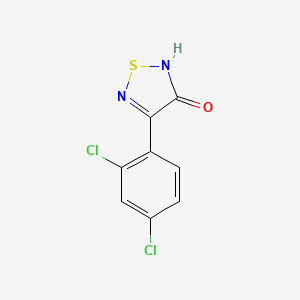![molecular formula C21H44O3 B14285728 (2R)-2-[(Hexadecyloxy)methyl]-3-methoxypropan-1-ol CAS No. 157049-12-2](/img/structure/B14285728.png)
(2R)-2-[(Hexadecyloxy)methyl]-3-methoxypropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-[(Hexadecyloxy)methyl]-3-methoxypropan-1-ol is an organic compound that belongs to the class of fatty alcohols It is characterized by a long hydrocarbon chain with a hexadecyloxy group and a methoxy group attached to a propanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-[(Hexadecyloxy)methyl]-3-methoxypropan-1-ol typically involves the reaction of hexadecanol with epichlorohydrin, followed by the addition of methanol. The reaction conditions often require the presence of a base such as sodium hydroxide to facilitate the formation of the desired product. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale batch processes. The raw materials are mixed in reactors equipped with temperature and pressure control systems. The reaction mixture is then subjected to purification processes such as distillation and crystallization to obtain the final product with the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions: (2R)-2-[(Hexadecyloxy)methyl]-3-methoxypropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler alcohols.
Substitution: The methoxy and hexadecyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and acids are employed for substitution reactions.
Major Products:
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of simpler alcohols.
Substitution: Formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(2R)-2-[(Hexadecyloxy)methyl]-3-methoxypropan-1-ol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological membranes and lipid metabolism.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the formulation of cosmetics, lubricants, and surfactants due to its amphiphilic nature.
Wirkmechanismus
The mechanism of action of (2R)-2-[(Hexadecyloxy)methyl]-3-methoxypropan-1-ol involves its interaction with biological membranes and enzymes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific enzymes, modulating their activity and influencing metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
- (2R)-2-[(Octadecyloxy)methyl]-3-methoxypropan-1-ol
- (2R)-2-[(Dodecyloxy)methyl]-3-methoxypropan-1-ol
- (2R)-2-[(Tetradecyloxy)methyl]-3-methoxypropan-1-ol
Comparison: (2R)-2-[(Hexadecyloxy)methyl]-3-methoxypropan-1-ol is unique due to its specific chain length and functional groups, which confer distinct physical and chemical properties. Compared to its analogs with different chain lengths, it may exhibit variations in solubility, melting point, and reactivity, making it suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
157049-12-2 |
|---|---|
Molekularformel |
C21H44O3 |
Molekulargewicht |
344.6 g/mol |
IUPAC-Name |
(2R)-2-(hexadecoxymethyl)-3-methoxypropan-1-ol |
InChI |
InChI=1S/C21H44O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-20-21(18-22)19-23-2/h21-22H,3-20H2,1-2H3/t21-/m1/s1 |
InChI-Schlüssel |
DGEPLPRJJFQZEZ-OAQYLSRUSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCOC[C@H](CO)COC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOCC(CO)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyanamide, [3-(dimethoxymethyl)-2-thiazolidinylidene]-](/img/structure/B14285648.png)


![3-[1-(Triphenylmethyl)-1H-imidazol-4-yl]prop-2-en-1-amine](/img/structure/B14285664.png)
![Pyridine, 4-[2-(triphenylstannyl)ethyl]-](/img/structure/B14285668.png)



![2-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}anthracene-9,10-dione](/img/structure/B14285698.png)


![Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-2-methyl-3,6-diphenyl-](/img/structure/B14285719.png)
![3-[(3R,6S)-3,6-dimethyl-6-(8-phenyloctyl)dioxan-3-yl]propanoic Acid](/img/structure/B14285735.png)

